D-Alanyl-L-glutamine D-Alanyl-L-glutamine
Brand Name: Vulcanchem
CAS No.: 205252-36-4
VCID: VC21340514
InChI: InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1
SMILES: CC(C(=O)NC(CCC(=O)N)C(=O)O)N
Molecular Formula: C8H15N3O4
Molecular Weight: 217.22 g/mol

D-Alanyl-L-glutamine

CAS No.: 205252-36-4

Cat. No.: VC21340514

Molecular Formula: C8H15N3O4

Molecular Weight: 217.22 g/mol

Purity: HPLC>95%

* For research use only. Not for human or veterinary use.

D-Alanyl-L-glutamine - 205252-36-4

CAS No. 205252-36-4
Molecular Formula C8H15N3O4
Molecular Weight 217.22 g/mol
IUPAC Name (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1
Standard InChI Key HJCMDXDYPOUFDY-UHNVWZDZSA-N
Isomeric SMILES C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N
SMILES CC(C(=O)NC(CCC(=O)N)C(=O)O)N
Canonical SMILES CC(C(=O)NC(CCC(=O)N)C(=O)O)N

Chemical Structure and Stereochemistry

Structural Composition

D-Alanyl-L-glutamine is a dipeptide composed of D-alanine and L-glutamine amino acids connected through a peptide bond. Unlike L-alanyl-L-glutamine, which contains the naturally occurring L-isomer of alanine, D-alanyl-L-glutamine incorporates the D-isomer, creating a compound with potentially different biological recognition, stability, and functional characteristics .

The fundamental difference lies in the stereochemistry of the alanine component. D-alanine has its amino group configured in the opposite spatial orientation compared to L-alanine. This seemingly subtle structural difference can significantly alter how the molecule interacts with biological systems, particularly enzymes and receptors that exhibit stereoselectivity.

Comparison with L-Alanyl-L-glutamine

L-Alanyl-L-glutamine has been extensively studied and is known for its applications in dietary supplementation, parenteral nutrition, and cell culture mediums. It consists of the naturally occurring L-isomers of both amino acids, making it more compatible with human metabolic systems than its D-alanyl counterpart .

The L-alanyl form demonstrates remarkable solubility (approximately 568 g/L at room temperature), which exceeds glutamine's solubility by more than tenfold. This property makes L-alanyl-L-glutamine particularly valuable for parenteral nutrition applications where high concentrations of nutrients must be delivered in limited volumes .

Table 1: Comparative Analysis of L-Alanyl-L-glutamine and D-Alanyl-L-glutamine Properties

PropertyL-Alanyl-L-glutamineD-Alanyl-L-glutamine (Theoretical)
CompositionL-alanine + L-glutamineD-alanine + L-glutamine
Solubility~586 g/L at room temperaturePotentially different due to stereochemistry
StabilityStable during sterilizationPotentially comparable stability
Natural occurrenceMore common in biological systemsLess common in nature
Metabolic processingReadily cleaved by human peptidasesPotentially more resistant to enzymatic hydrolysis
Biological recognitionWell-recognized by human transportersPotentially altered transport characteristics

Synthesis and Production Methods

ConditionTime to Exhaustion Difference (compared to baseline)Statistical Significance
Dehydration without supplementation-455.6 ± 245.0 secReference condition
Low-dose supplementation (0.05 g·kg^-1)-130.2 ± 340.2 secp = 0.05 vs. dehydration
High-dose supplementation (0.2 g·kg^-1)-157.4 ± 263.1 secp = 0.01 vs. dehydration

D-alanyl-L-glutamine might theoretically offer similar benefits with potentially extended duration of action, though this remains speculative without direct experimental evidence.

Cellular Applications

Research Status and Infectious Disease Applications

Clinical Evidence for L-alanyl-L-glutamine

One notable clinical application of L-alanyl-L-glutamine is in improving outcomes for patients with secondary peritonitis. A randomized clinical trial demonstrated that L-alanyl-L-glutamine-supplemented total parenteral nutrition improved infectious morbidity in these patients following surgical and medical treatment of the infection .

Whether D-alanyl-L-glutamine would exhibit similar or enhanced benefits remains an open research question. The D-isomer might potentially offer extended duration of action due to slower metabolic clearance, but could also have reduced efficacy if biological recognition is compromised.

Immunological and Inflammatory Effects

L-alanyl-L-glutamine has been shown to influence markers of immune function, inflammation, and oxidative stress during exercise. Research indicates it may function as "an effective modulator of the immune response to exercise" and potentially improve athletic performance, although debate continues in this area .

Studies examining biochemical markers including C-reactive protein (CRP), interleukin-6 (IL-6), and malondialdehyde (MDA) during exercise following L-alanyl-L-glutamine supplementation have produced mixed results, with some studies showing no significant differences in these markers between supplementation and control conditions .

Research Gaps and Future Directions

Primary Research Needs

The most significant gap in current knowledge is the lack of direct experimental data on D-alanyl-L-glutamine. Future research should focus on:

  • Establishing efficient synthesis methods for D-alanyl-L-glutamine

  • Comparing physical properties with L-alanyl-L-glutamine

  • Evaluating pharmacokinetics and bioavailability

  • Assessing biological activity in various experimental models

  • Determining safety and tolerability profiles

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